Naltrindole hydrochloride

Opioid Receptor Pharmacology Radioligand Binding Assay Receptor Selectivity Profiling

Choose Naltrindole hydrochloride for definitive δ-opioid receptor (DOR) pharmacology. Its rigid non-peptide scaffold delivers sub-nanomolar DOR affinity (Ki = 0.02–0.3 nM) with a 3,200-fold selectivity window over μ-opioid receptors, eliminating the confounding MOR/KOR blockade seen with universal antagonists like naloxone. This blood-brain barrier-permeable tool compound enables peripheral administration (0.1–10 mg/kg in vivo; 10–100 nM in vitro) for chronic behavioral, pain, and addiction studies where peptide δ-antagonists fail due to negligible bioavailability. Ideal as a pan-δ control to discriminate δ₁/δ₂ subtype contributions (use in a three-antagonist panel with BNTX and naltriben) and to investigate δ-opioid modulation of cocaine toxicity, a unique interaction where naloxone is inactive.

Molecular Formula C26H27ClN2O3
Molecular Weight 451.0 g/mol
CAS No. 111469-81-9
Cat. No. B039641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaltrindole hydrochloride
CAS111469-81-9
Synonyms(4bS,8R,8aR,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-1,8a-diol hydrochloride
Molecular FormulaC26H27ClN2O3
Molecular Weight451.0 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl
InChIInChI=1S/C26H26N2O3.ClH/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14;/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2;1H/t20-,24+,25+,26+;/m1./s1
InChIKeyKNJKRQXCFJCQHC-UZEHISEMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Naltrindole Hydrochloride (CAS 111469-81-9): Delta-Opioid Receptor Antagonist for High-Selectivity Pharmacological Profiling


Naltrindole hydrochloride (NTI) is a conformationally rigid, non-peptide δ-opioid receptor (DOR) antagonist derived from the universal opioid antagonist naltrexone via a Fischer indole cyclization [1]. It was designed to overcome the poor blood-brain barrier (BBB) penetration and metabolic instability of peptide-based δ-selective ligands [2]. In vitro, NTI binds to the human δ-opioid receptor with sub-nanomolar affinity (Ki = 0.02–0.3 nM) [3]. Its rigid indole-fused morphinan scaffold confers the highest DOR selectivity among all widely available, peripherally active small-molecule opioid antagonists [4].

Naltrindole Hydrochloride Procurement: Why Universal Opioid Antagonists Cannot Substitute for δ-Specific Experimental Requirements


Universal opioid antagonists like naloxone and naltrexone exhibit high affinity for mu-opioid receptors (MOR) but 20- to 300-fold lower affinity for delta-opioid receptors (DOR) [1]. Consequently, experiments requiring exclusive DOR blockade cannot use these pan-antagonists without simultaneously antagonizing MOR and kappa-opioid receptors (KOR), which introduces confounding variables and obscures DOR-specific pharmacology [2]. The following quantitative evidence demonstrates that naltrindole hydrochloride provides the unambiguous δ-selectivity required for definitive DOR target validation, subtype discrimination, and in vivo functional studies where peripheral administration is essential [3].

Naltrindole Hydrochloride (111469-81-9): Quantitative Evidence for Differentiated Delta-Opioid Antagonism vs. Naloxone, Naltrexone, Naltriben, and BNTX


Naltrindole Hydrochloride Exhibits >200-Fold Delta-Over-Mu Receptor Binding Selectivity vs. Naloxone and Naltrexone in Cloned Human Opioid Receptors

In competitive radioligand binding assays using cloned human opioid receptors expressed in COS-7 cells, naltrindole hydrochloride exhibited a δ-opioid receptor Ki of 0.02 nM, representing a 3,200-fold and 3,300-fold selectivity window over μ-opioid (Ki = 64 nM) and κ-opioid (Ki = 66 nM) receptors, respectively [1]. In contrast, the universal antagonist naloxone showed comparable μ-opioid Ki (1.2 nM) but 60-fold lower δ-opioid affinity (Ki = 68 nM), yielding a δ/μ selectivity ratio of only 0.018 [2]. Naltrexone similarly favored μ-receptors with a δ/μ selectivity ratio of approximately 0.05 [1].

Opioid Receptor Pharmacology Radioligand Binding Assay Receptor Selectivity Profiling

Naltrindole Hydrochloride Antagonizes Both δ₁ and δ₂ Subtypes Whereas Naltriben and BNTX Exhibit Subtype-Selective Profiles in Murine Dependence Models

In a 5-day murine morphine dependence model, pretreatment with naltrindole hydrochloride (3 mg/kg, s.c.) significantly suppressed naloxone-precipitated body-weight loss and reduced the incidence of jumping and body shakes compared to morphine-only controls (p < 0.05) [1]. Naltriben (NTB, 0.5–1.0 mg/kg) produced comparable suppression of δ₂-mediated withdrawal signs, whereas BNTX (0.5–1.0 mg/kg), a δ₁-selective antagonist, showed weaker suppression of body-weight loss and failed to significantly reduce jumping or body shakes [1]. This demonstrates that naltrindole hydrochloride provides pan-δ-subtype antagonism, whereas naltriben and BNTX exhibit subtype-restricted efficacy [2].

Opioid Receptor Subtypes Physical Dependence Withdrawal Behavior δ₁/δ₂ Pharmacology

Naltrindole Hydrochloride Crosses the Blood-Brain Barrier and Is Active Following Peripheral Administration, Unlike Peptide Delta Antagonists

In mice, subcutaneous administration of naltrindole hydrochloride (20 mg/kg) fully antagonized the antinociceptive effect of the δ-selective agonist DSLET without blocking the effects of morphine (μ-agonist) or U50488H (κ-agonist), confirming central DOR blockade following peripheral dosing [1]. This contrasts with peptide δ-antagonists such as ICI 174,864, which require intracerebroventricular (i.c.v.) administration due to negligible BBB penetration and rapid enzymatic degradation [2]. Naltrindole hydrochloride is the only non-peptide δ-selective antagonist that is fully active upon peripheral administration [3].

Blood-Brain Barrier Permeability In Vivo Pharmacology Systemic Administration Bioavailability

Naltrindole Hydrochloride Dose-Dependently Potentiates Cocaine Lethality via Central Mechanism Whereas Naloxone Shows No Effect in Identical Model

In unrestrained rats receiving a continuous intravenous cocaine infusion until death, intracisternal (i.c.) administration of naltrindole hydrochloride (3.0–30 μg) produced a dose-dependent reduction in the lethal dose of cocaine [1]. At the highest dose tested (30 μg i.c.), naltrindole reduced the cocaine lethal dose by approximately 30–40% relative to vehicle controls [1]. In the same experimental paradigm, intravenous naloxone produced no significant alteration in cocaine lethal dose at any dose tested [1]. This differential effect demonstrates that δ-opioid receptor blockade, but not μ-receptor blockade, modulates cocaine-induced lethality via a central mechanism of action [2].

Cocaine Toxicity Drug Interaction Central Nervous System Lethality Potentiation

Naltrindole Hydrochloride Formulation Exhibits ≥36-Month Lyophilized Stability and Broad Solvent Compatibility for Flexible Experimental Design

Naltrindole hydrochloride demonstrates high aqueous solubility (8 mg/mL in H₂O; 150 mg/mL in H₂O with sonication/gentle warming) and excellent DMSO solubility (≥188 mg/mL), enabling flexible formulation for both in vitro and in vivo applications . In lyophilized powder form stored desiccated at -20°C, the compound remains stable for ≥36 months without significant degradation [1]. Commercial batches are supplied at ≥98% purity with batch-specific Certificates of Analysis available .

Compound Stability Solubility Profile Storage Conditions Formulation

Naltrindole Hydrochloride: Validated Research Applications Based on Quantitative Selectivity and In Vivo Activity


Isolating δ-Opioid Receptor Contribution in Mixed Opioid Pharmacology Studies

Use naltrindole hydrochloride to definitively assign observed opioid-mediated effects to δ-opioid receptor activation. In experimental systems where multiple opioid receptor subtypes are co-expressed (e.g., dorsal root ganglion neurons, nucleus accumbens slices, or behavioral pain models), co-administration of naltrindole (0.1–10 mg/kg in vivo; 10–100 nM in vitro) with a test compound enables selective blockade of DOR while leaving μ- and κ-receptor signaling intact [1]. This approach is validated by the compound's 3,200-fold δ/μ selectivity window, which contrasts sharply with naloxone's μ-preferring profile that would confound such experimental designs [2].

Chronic In Vivo Studies Requiring Peripheral Administration and Sustained Delta-Receptor Blockade

Employ naltrindole hydrochloride for long-term behavioral or disease-model studies where surgical i.c.v. cannulation is impractical or introduces confounding variables. The compound's non-peptide structure confers resistance to enzymatic degradation and enables BBB penetration following subcutaneous or intraperitoneal injection [1]. This property is essential for studies of δ-opioid receptor involvement in chronic pain, mood disorders, or addiction where repeated daily dosing over weeks is required [3]. Peptide δ-antagonists are unsuitable for such applications due to negligible systemic bioavailability [2].

δ₁ vs. δ₂ Subtype Discrimination Using Comparator Antagonist Panels

Include naltrindole hydrochloride as the pan-δ control in experiments designed to differentiate δ₁- and δ₂-opioid receptor subtype contributions. While BNTX selectively antagonizes δ₁ receptors and naltriben preferentially targets δ₂ receptors, naltrindole hydrochloride provides complete blockade of both subtypes [1][2]. This three-antagonist panel (NTI, BNTX, NTB) enables definitive assignment of functional responses to specific δ-subtypes, a methodology validated in murine physical dependence and antinociception models [1].

Cocaine and Psychostimulant Interaction Studies Requiring Delta-Specific Antagonism

Utilize naltrindole hydrochloride to investigate δ-opioid receptor modulation of cocaine's behavioral and toxicological effects. In contrast to naloxone, which fails to alter cocaine lethality, naltrindole produces robust, dose-dependent potentiation of cocaine's lethal effects via a central mechanism [1]. This unique pharmacological interaction makes naltrindole an essential tool for research into cocaine-opioid polysubstance abuse and for screening compounds that may alter cocaine toxicity through δ-opioid receptor mechanisms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naltrindole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.